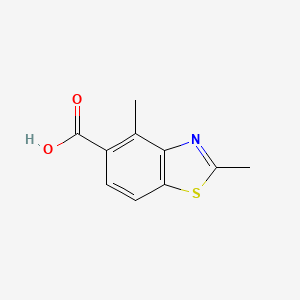
2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid is an aromatic carboxylic acid and a member of the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli Reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups .
科学研究应用
2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It is investigated for its potential as an anti-tubercular agent and in the treatment of other infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and as a precursor in the synthesis of various pharmaceuticals .
作用机制
The mechanism of action of 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial cell wall synthesis and metabolic pathways.
Pathways Involved: It inhibits key enzymes, leading to the disruption of essential biological processes in microorganisms, ultimately resulting in their death
相似化合物的比较
2,4-Dimethylthiazole-5-carboxylic acid: A thiazole derivative with similar structural features but different biological activities.
2-Arylbenzothiazoles: These compounds have a benzothiazole core with aryl substitutions, exhibiting diverse pharmacological properties.
Benzotriazole-5-carboxylic acid: Another heterocyclic compound with applications in coordination chemistry and material science .
Uniqueness: 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
305381-76-4 |
|---|---|
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC 名称 |
2,4-dimethyl-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO2S/c1-5-7(10(12)13)3-4-8-9(5)11-6(2)14-8/h3-4H,1-2H3,(H,12,13) |
InChI 键 |
XJOVCLHWXYYSMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N=C(S2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
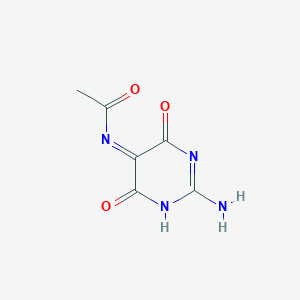
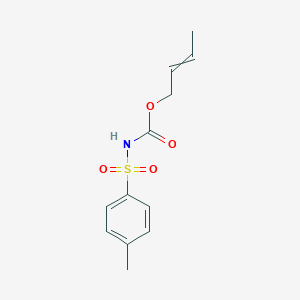
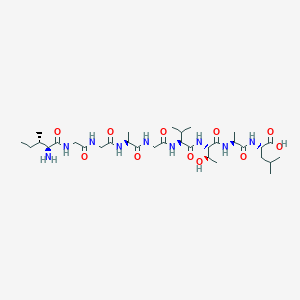
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
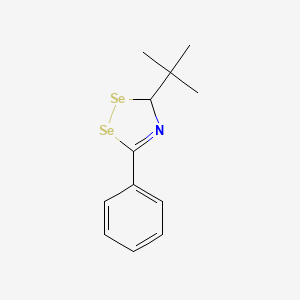
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)

